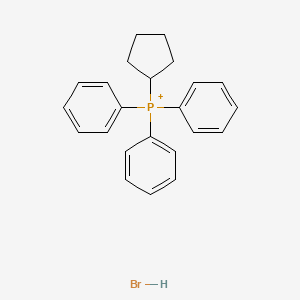
Cyclopentyl(triphenyl)phosphanium;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyltriphenylphosphonium bromide is an organic compound with the chemical formula C23H24BrP. It is a white crystalline solid that is stable at room temperature. This compound is known for its applications in organic synthesis, particularly as a reagent and catalyst in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentyltriphenylphosphonium bromide is typically synthesized through the reaction of triphenylphosphine with cyclopentyl bromide. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In an industrial setting, the production of cyclopentyltriphenylphosphonium bromide follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then isolated and purified using industrial-scale crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyltriphenylphosphonium bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: It can act as a nucleophile in reactions with electrophiles.
Oxidation and reduction reactions: It can participate in redox reactions under specific conditions.
Catalytic reactions: It can serve as a catalyst in certain organic transformations.
Common Reagents and Conditions
Common reagents used in reactions with cyclopentyltriphenylphosphonium bromide include alkyl halides, carbonyl compounds, and various oxidizing and reducing agents. Typical reaction conditions involve the use of organic solvents, controlled temperatures, and sometimes the presence of a base or acid to facilitate the reaction .
Major Products Formed
The major products formed from reactions involving cyclopentyltriphenylphosphonium bromide depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the product is typically a substituted phosphonium salt .
Scientific Research Applications
Cyclopentyltriphenylphosphonium bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent and catalyst in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: It is used in the study of biological systems, particularly in the investigation of phosphonium salts’ interactions with biological molecules.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of cyclopentyltriphenylphosphonium bromide involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form stable complexes with various substrates, facilitating their transformation into desired products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Cyclopentyltriphenylphosphonium bromide can be compared with other similar compounds such as:
Cyclopropyltriphenylphosphonium bromide: Similar in structure but with a cyclopropyl group instead of a cyclopentyl group.
Triphenylphosphonium bromide: Lacks the cyclopentyl group, making it less versatile in certain reactions.
Cyclopentyltriphenylphosphonium bromide is unique due to its specific structure, which imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications .
Properties
Molecular Formula |
C23H25BrP+ |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
cyclopentyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C23H24P.BrH/c1-4-12-20(13-5-1)24(23-18-10-11-19-23,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17,23H,10-11,18-19H2;1H/q+1; |
InChI Key |
WZYWSVSFFTZZPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















